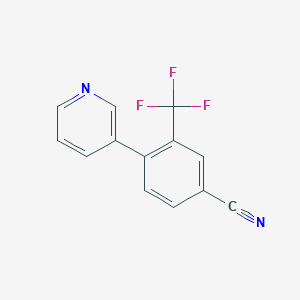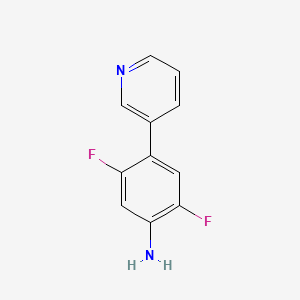
3-(Pyridin-3-yl)-5-(trifluoromethyl)benzoic acid
Vue d'ensemble
Description
3-(Pyridin-3-yl)-5-(trifluoromethyl)benzoic acid is a useful research compound. Its molecular formula is C13H8F3NO2 and its molecular weight is 267.20 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Coordination Polymers and Metal-Organic Frameworks
3-(Pyridin-3-yl)-5-(trifluoromethyl)benzoic acid plays a pivotal role in the synthesis of coordination polymers and metal-organic frameworks (MOFs). Research demonstrates the synthesis of various coordination polymers using derivatives of this compound with lanthanide ions, exhibiting unique luminescence and magnetic properties (Hou et al., 2013). Similarly, novel complexes derived from this compound have been synthesized under hydrothermal conditions, showing diverse architectures and antiferromagnetic interactions (Du et al., 2016).
Luminescence and Photophysical Properties
The compound's derivatives are used in the development of luminescent materials. For instance, lanthanide-based coordination polymers assembled from derivatives show efficient light harvesting chromophores and exhibit bright green luminescence efficiencies in the solid state (Sivakumar et al., 2011). Furthermore, metal-organic frameworks built from similar compounds exhibit unique luminescence properties (Gong et al., 2014).
Electrocatalysis and Water Splitting
Derivatives of this compound are also significant in electrocatalysis. Metal(II)-induced coordination polymers based on this compound have been utilized as electrocatalysts for water splitting, demonstrating the role of metal(II) ions in electrocatalytic activity (Gong et al., 2014).
Synthesis and Structural Characterization
The compound's derivatives are integral in synthesizing and characterizing various metal complexes. For example, triorganostannyl esters of derivatives have been synthesized, revealing insights into their physicochemical properties and coordination to metal centers (Tzimopoulos et al., 2010).
Fluorescence and Emission Studies
The compound is used in fluorescence studies. For example, the study of metal-organic coordination architectures with derivatives of this compound includes analyzing their fluorescent emission properties (Zhong et al., 2008).
Propriétés
IUPAC Name |
3-pyridin-3-yl-5-(trifluoromethyl)benzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8F3NO2/c14-13(15,16)11-5-9(4-10(6-11)12(18)19)8-2-1-3-17-7-8/h1-7H,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROGZCHMNVGDKKI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C2=CC(=CC(=C2)C(F)(F)F)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8F3NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4,5-Difluoro-[1,1'-biphenyl]-2-amine](/img/structure/B7837954.png)
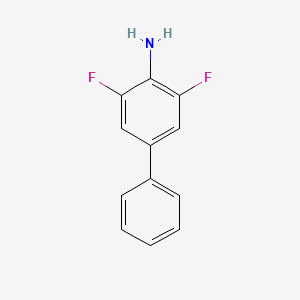

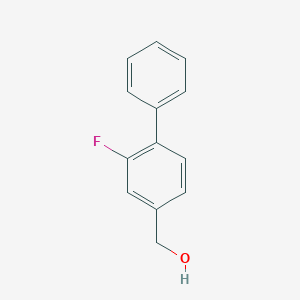

![[1,1'-Biphenyl]-2-carboxaldehyde,4-methoxy-](/img/structure/B7838004.png)
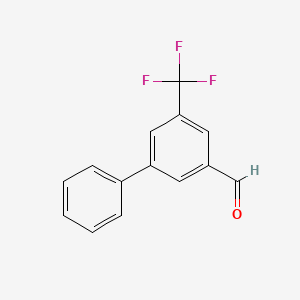
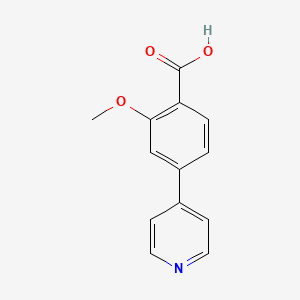
![[3,3'-Bipyridine]-6-carbaldehyde](/img/structure/B7838021.png)

